

(2-Bromoethyl)triphenylphosphonium bromide: A Technical Guide for Synthetic Chemists

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Compound of Interest

Compound Name: (2-Bromoethyl)triphenylphosphonium bromide

Cat. No.: B1593032

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This guide provides an in-depth analysis of **(2-Bromoethyl)triphenylphosphonium bromide** (CAS No. 7301-93-1), a versatile phosphonium salt widely utilized as a key intermediate in pharmaceutical and fine chemical synthesis. We will move beyond a simple recitation of properties to explore the causal relationships behind its reactivity, offering field-proven insights into its synthesis, characterization, handling, and primary applications. The protocols and analyses presented herein are designed to be self-validating, grounded in established chemical principles.

Core Molecular Profile and Physicochemical Properties

(2-Bromoethyl)triphenylphosphonium bromide is a quaternary phosphonium salt. The central phosphorus atom, bonded to three phenyl rings and a bromoethyl group, carries a formal positive charge, which is balanced by a bromide counter-ion. This ionic nature dictates its physical properties, such as its high melting point and its solubility profile.

Its primary value in synthesis stems from the bromoethyl moiety, which contains two key reactive sites: the bromine atom, an excellent leaving group in nucleophilic substitution reactions, and the acidic protons on the carbon adjacent to the phosphorus atom, which can be abstracted to form a phosphorus ylide.

Table 1: Physicochemical Properties of **(2-Bromoethyl)triphenylphosphonium bromide**

Property	Value	Source(s)
CAS Number	7301-93-1	[1] [2] [3]
Molecular Formula	C ₂₀ H ₁₉ Br ₂ P	[1] [2] [4]
Molecular Weight	450.15 g/mol	[1] [2] [5]
Appearance	White to cream crystalline powder	[4]
Melting Point	186°C to 189°C	[1]
Solubility	While quantitative data is not readily available in published literature, its ionic salt structure suggests good solubility in polar organic solvents such as ethanol, methanol, and acetonitrile, and limited solubility in nonpolar solvents like diethyl ether and hexanes.	Inferred from chemical structure
Hygroscopicity	Hygroscopic	[1] [6]

Spectroscopic Characterization: A Theoretical Analysis

While a comprehensive, peer-reviewed spectral database for this specific compound is not publicly available, its structure allows for a robust theoretical prediction of its key spectroscopic features. These predictions serve as a reliable guide for researchers to confirm the identity and purity of synthesized or purchased material.

Figure 1. Molecular structure with key nuclei labeled for NMR analysis.

Predicted ¹H NMR Spectrum

- Phenyl Protons (H-Ar): Expect a complex multiplet in the range of δ 7.7-8.0 ppm for the 15 aromatic protons. The ortho-, meta-, and para-protons will have slightly different chemical shifts and will show coupling to the central phosphorus atom.
- Alpha-Methylene Protons (H α , H α'): The two protons on the carbon adjacent to the phosphorus (C α) are expected to appear as a multiplet, likely a triplet of doublets, significantly downfield due to the inductive effect of the phosphonium center. A predicted range is δ 3.8-4.2 ppm. The splitting pattern arises from coupling to the adjacent C β protons (3 J_HH) and the phosphorus nucleus (2 J_PH).
- Beta-Methylene Protons (H β , H β'): The two protons on the carbon bearing the bromine (C β) will also be a multiplet, likely a triplet of doublets, in the range of δ 3.5-3.9 ppm. This signal is shifted downfield by the electronegative bromine atom and will show coupling to the C α protons (3 J_HH) and a weaker coupling to the phosphorus nucleus (3 J_PH).

Predicted 13 C NMR Spectrum

- Phenyl Carbons (C-Ar): Four distinct signals are expected for the 18 aromatic carbons.
 - C1' (ipso-carbon): Directly attached to phosphorus, this carbon will appear as a doublet with a large coupling constant (1 J_PC) around δ 118-120 ppm.
 - C2', C3', C4' (ortho, meta, para): These will appear as doublets (due to C-P coupling) in the typical aromatic region of δ 130-136 ppm.
- Alpha-Carbon (C α): This carbon, directly bonded to phosphorus, will be a doublet with a significant 1 J_PC coupling constant, expected around δ 25-30 ppm.
- Beta-Carbon (C β): This carbon will also be a doublet due to a smaller 2 J_PC coupling, appearing further downfield around δ 30-35 ppm due to the deshielding effect of the bromine atom.^[7]

Predicted FT-IR Spectrum

- \sim 3050 cm $^{-1}$: Aromatic C-H stretching vibrations from the phenyl groups.
- \sim 2900-3000 cm $^{-1}$: Aliphatic C-H stretching from the ethyl chain.

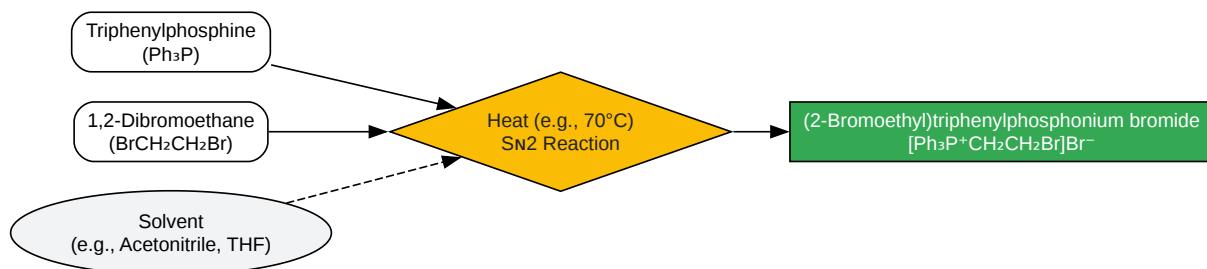
- $\sim 1580 \text{ cm}^{-1}$ and $\sim 1480 \text{ cm}^{-1}$: C=C stretching vibrations within the aromatic rings.
- $\sim 1440 \text{ cm}^{-1}$: A characteristic sharp band for the P-C (phenyl) bond.
- $\sim 1110 \text{ cm}^{-1}$: A strong P-C stretching vibration.
- $\sim 690 \text{ cm}^{-1}$ and $\sim 740 \text{ cm}^{-1}$: C-H out-of-plane bending for monosubstituted benzene rings.
- $\sim 500\text{-}600 \text{ cm}^{-1}$: C-Br stretching vibration.

Synthesis and Core Reactivity

The synthesis and subsequent reactions of **(2-Bromoethyl)triphenylphosphonium bromide** are governed by fundamental principles of nucleophilic substitution and elimination reactions.

Synthesis Protocol: Quaternization of Triphenylphosphine

The most direct and common method for preparing this salt is the S_N2 reaction between triphenylphosphine and a 1,2-dihaloethane, typically 1,2-dibromoethane. Triphenylphosphine acts as the nucleophile, attacking one of the electrophilic carbons of 1,2-dibromoethane. Using a molar excess of the dihalide ensures monosubstitution and minimizes the formation of the bis-phosphonium salt.



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Figure 2. General workflow for the synthesis of the title compound.

Representative Experimental Protocol:

- Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add triphenylphosphine (1.0 eq).
- Dissolution: Add a suitable dry solvent, such as acetonitrile or tetrahydrofuran (THF), to dissolve the triphenylphosphine.^{[8][9]}
- Reagent Addition: Add 1,2-dibromoethane (1.0 - 1.2 eq) to the stirred solution.
- Reaction: Heat the reaction mixture to reflux (a typical temperature is ~70°C in acetonitrile) for 16-24 hours.^[8] The progress can be monitored by TLC or by the precipitation of the product, which is often less soluble than the starting materials.
- Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If not, concentrate the solution in vacuo to afford the crude product.
- Purification: Wash the collected solid with a nonpolar solvent like pentane or diethyl ether to remove any unreacted starting materials.^[8] The resulting white to off-white solid is then dried under vacuum.

Key Reactivity: Dehydrobromination to Vinyltriphenylphosphonium Bromide

A primary application of **(2-Bromoethyl)triphenylphosphonium bromide** is its role as a precursor to vinyltriphenylphosphonium bromide, a valuable Michael acceptor and Wittig reagent.^[10] This transformation is a classic example of an E2 elimination reaction, where a base removes a proton from the carbon alpha to the phosphorus, and the bromide ion is eliminated from the beta-carbon.



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Figure 3. Reaction pathway for dehydrobromination.

Causality Behind Experimental Choices:

- **Choice of Base:** A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is required. The protons on the α -carbon are acidic due to the electron-withdrawing effect of the adjacent phosphonium cation, but a strong base is needed to drive the elimination to completion. A nucleophilic base could potentially lead to undesired substitution reactions.
- **Solvent:** The reaction is typically run in an aprotic solvent like THF to prevent the solvent from interfering with the strong base.

Applications in Organic Synthesis

The utility of **(2-Bromoethyl)triphenylphosphonium bromide** lies in its ability to serve as a masked vinyl cation equivalent or as a precursor to a vinyl-substituted Wittig reagent.

Precursor to Wittig Reagents

The most common application pathway involves its conversion to the corresponding phosphorus ylide. Following dehydrobromination to the vinylphosphonium salt, treatment with a strong base (like n-butyllithium) generates the vinyl ylide. This ylide can then react with aldehydes or ketones in a Wittig reaction to form dienes.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Synthesis of Heterocyclic Systems

Vinyltriphenylphosphonium bromide, readily prepared from the title compound, is a powerful tool for constructing heterocyclic and carbocyclic systems.[10] It acts as a Michael acceptor, and subsequent intramolecular reactions can lead to the formation of various ring structures, making it a valuable reagent in medicinal chemistry and drug development.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to proper handling protocols is non-negotiable.

- Hazards: **(2-Bromoethyl)triphenylphosphonium bromide** causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6]
- Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat. When handling the powder outside of a fume hood, a dust mask or respirator is recommended.
- Handling: This compound is hygroscopic and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to the extent possible.[1][6] Avoid creating dust. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6] The product is often stored at 2-8°C.[3]

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